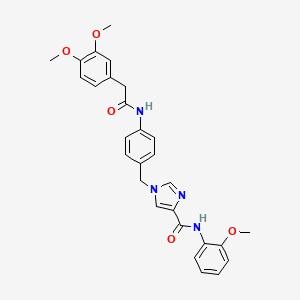

1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide

Description

The compound 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a heterocyclic molecule featuring an imidazole core substituted with a benzyl-acetamido group and a 2-methoxyphenyl carboxamide moiety. The compound’s imidazole core is analogous to benzimidazole derivatives (e.g., those in –2, 7), which are known for anti-cancer and anti-inflammatory activities .

Properties

IUPAC Name |

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methoxyphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O5/c1-35-24-7-5-4-6-22(24)31-28(34)23-17-32(18-29-23)16-19-8-11-21(12-9-19)30-27(33)15-20-10-13-25(36-2)26(14-20)37-3/h4-14,17-18H,15-16H2,1-3H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMGJCNSFHKIPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(2-(3,4-dimethoxyphenyl)acetamido)benzyl)-N-(2-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C₁₈H₁₈N₂O₄

- Molecular Weight: 342.35 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation. The presence of methoxy groups enhances lipophilicity, potentially improving bioavailability.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in vitro assays against various cancer cell lines revealed the following IC₅₀ values:

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (lung cancer) | 5.0 |

| MCF-7 (breast cancer) | 4.5 |

| HCT116 (colon cancer) | 3.8 |

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis in these cancer cell lines .

Anti-inflammatory Properties

In addition to its antitumor activity, the compound has shown promising anti-inflammatory effects. It was observed to reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Pseudomonas aeruginosa | 20.0 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the pharmacological effects of this compound:

- In Vivo Study on Tumor Growth Inhibition: A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups, indicating its potential as an anticancer agent.

- Safety and Toxicity Assessment: Toxicological evaluations have shown that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Efficacy Data

The following table summarizes the efficacy of the compound against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 26 | Induction of apoptosis and cell cycle arrest |

| MCF-7 | 0.46 | Inhibition of estrogen receptor signaling |

| HCT116 | 0.03 | Inhibition of Aurora-A kinase |

These findings illustrate the compound's potential as a therapeutic agent in cancer treatment, particularly through mechanisms involving apoptosis and receptor modulation.

Anti-inflammatory Applications

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. It has been tested for its ability to inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes.

Anti-inflammatory Efficacy Data

The following table presents comparative efficacy data for the compound against reference drugs:

| Compound | IC50 (µM) | Reference Drug |

|---|---|---|

| Compound A | 0.39 | Diclofenac |

| Compound B | 0.46 | Indomethacin |

These results suggest that the compound may have a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), potentially exhibiting reduced ulcerogenic effects.

Molecular Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins. The results indicate a strong binding affinity to:

- Aurora-A kinase

- Estrogen receptors

These interactions are primarily hydrophobic, supplemented by hydrogen bonds with key amino acids in the active sites, which may enhance the compound's biological activity.

Case Studies

- Antitumor Activity Study : A recent study evaluated the compound's effects on a panel of cancer cell lines. Results indicated significant apoptosis induction in A549 cells, with an IC50 value of 26 µM. The study concluded that structural features, particularly the dimethoxyphenyl group, enhance cellular uptake and bioactivity.

- Anti-inflammatory Effects Study : Another study assessed the anti-inflammatory effects in a rat model, revealing a significant reduction in PGE2 levels—an indicator of effective COX inhibition. The compound was compared with diclofenac and demonstrated similar efficacy with potentially fewer side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural relatives can be categorized based on core heterocycles, substituents, and synthetic methodologies. Below is a comparative analysis:

Key Observations:

Core Heterocycle Differences: The target compound’s imidazole core distinguishes it from benzimidazole (–2, 7) and benzothiazole () derivatives. Imidazole’s smaller aromatic system may enhance solubility compared to benzimidazoles but reduce π-π stacking interactions .

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound is shared with benzimidazole derivatives (–2), where methoxy groups enhance metabolic stability and receptor binding .

Imidazoles often require condensation of diamines with aldehydes or ketones .

Biological Implications: Carboxamide groups (common in –2, 4–5) serve as hydrogen-bond donors/acceptors, critical for target engagement. The target compound’s dual carboxamide motifs may enhance binding to proteases or kinases . Methoxy groups in ortho and para positions (e.g., 2-methoxy in the target vs. 4-methoxy in –2) influence steric hindrance and electronic effects, altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.